molecular formula C11H11NOS B1363259 4-(4-Methoxyphenyl)-2-methylthiazole CAS No. 50834-78-1

4-(4-Methoxyphenyl)-2-methylthiazole

Cat. No. B1363259
CAS RN: 50834-78-1
M. Wt: 205.28 g/mol
InChI Key: OVKCVKLSCKKRJY-UHFFFAOYSA-N
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Description

4-Methoxyphenol, also known as Mequinol or 4-Hydroxyanisole, is an organic compound with the formula CH3OC6H4OH . It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .


Synthesis Analysis

In a study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The synthesis involved various steps including condensation and Suzuki–Miyaura cross-coupling method .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) and TD-DFT/B3LYP/6-311++G(d,p) methods .


Chemical Reactions Analysis

4-Methoxyphenol is used as a polymerisation inhibitor (e.g. acrylates or styrene monomers) . It can be produced from p-benzoquinone and methanol via a free radical reaction .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“4-(4-Methoxyphenyl)-2-methylthiazole” serves as a precursor in the synthesis of various heterocyclic compounds. These structures are crucial in medicinal chemistry due to their presence in numerous pharmacologically active molecules. For instance, it can be used to create triazoloquinazolinones, which exhibit potential antitumor and antibacterial activities .

properties

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)9-3-5-10(13-2)6-4-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKCVKLSCKKRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354323
Record name 4-(4-Methoxy-phenyl)-2-methyl-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenyl)-2-methylthiazole

CAS RN

50834-78-1
Record name 4-(4-Methoxy-phenyl)-2-methyl-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of thioacetamide (16.0 g, 213 mmol) and 2-Bromo-1-(4-methoxy-phenyl)-ethanone (4.0 g, 17.5 mmol) was heated at 140° C. for 24 h under nitrogen atmosphere. After the completion of the reaction mixture (TLC monitoring), water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (230-400 M, 1% EtOAc-Hexane) to get the desired product (2.5 g, 69%).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
69%

Synthesis routes and methods II

Procedure details

Heat a mixture of thioacetimidic acid 2-(4-methoxyphenyl)-2-oxoethyl ester hydrobromide (10.0 g, 32.9 mmol) and zinc (II) chloride (4.50 g, 33.0 mmol) in methanol (80 mL) at reflux under nitrogen protection for 6.5 hours. Cool the mixture, slowly dilute with saturated NaHCO3 (300 mL), and extract with methylene chloride (400 mL×2). Dry the combined organic extracts over sodium sulfate and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with hexanes/ethyl acetate (9:1), to provide 4-(4-methoxyphenyl)-2-methylthiazole (6.24 g, 92%): APCI mass spectrum m/z 206 [C11H11NOS+H]+.
Name
thioacetimidic acid 2-(4-methoxyphenyl)-2-oxoethyl ester hydrobromide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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